2-氟-5-甲氧基吡啶

描述

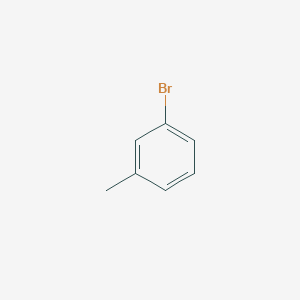

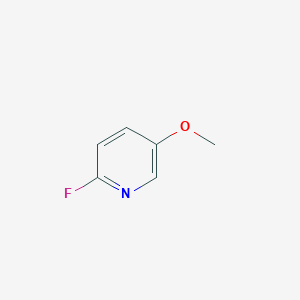

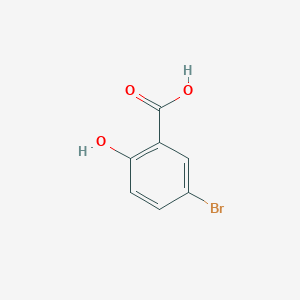

2-Fluoro-5-methoxypyridine is a chemical compound that is part of the broader class of heterocyclic aromatic organic compounds known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The specific substitution pattern of a fluorine atom at the second position and a methoxy group at the fifth position on the pyridine ring distinguishes 2-fluoro-5-methoxypyridine from other pyridine derivatives.

Synthesis Analysis

The synthesis of fluoropyridines, including compounds like 2-fluoro-5-methoxypyridine, can be achieved through fluorodenitration reactions. This process involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, which allows for the conversion of nitropyridines to their corresponding fluoropyridines without significant concern for the presence of water. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for efficient conversion .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-5-methoxypyridine can be inferred from the reactions of similar compounds. For instance, the synthesis of various pyridine derivatives, including those with methoxy groups, can be achieved through reactions with different nucleophiles in the presence of tetrabutylammonium species . Additionally, the presence of a fluorine atom on the pyridine ring can influence the photophysical properties of the compound, as seen in the study of terpyridine-diphenylacetylene hybrids, where the fluorine atom plays a role in the intramolecular charge transfer processes .

Physical and Chemical Properties Analysis

科学研究应用

合成和化学反应

2-氟-5-甲氧基吡啶是合成化学中一种多功能化合物,通过选择性反应提供了通往各种氟代和甲氧基化吡啶的途径。它作为合成氟代吡啶的前体,通过氟去硝化反应制备氟代吡啶,在温和条件下四丁基铵氟化物(TBAF)介导转化。这个过程适用于硝基取代的吡啶,展示了该化合物在有效地将氟和甲氧基引入吡啶环中的作用(Kuduk, Dipardo, & Bock, 2005)。

环境应用

在环境科学中,2-氟-5-甲氧基吡啶衍生物已被用于处理含抗癌药物的废水的电化学处理。一项研究突出了使用新型管状多孔电极电催化反应器降解抗癌药物废水中的5-氟-2-甲氧基嘧啶。该过程显示出显著的污染物去除和低能耗,展示了该化合物在环境修复应用中的潜力(Zhang et al., 2016)。

材料科学和荧光化学传感器

已经研究了2-氟-5-甲氧基吡啶衍生物的光物理性质和在材料科学和荧光化学传感器中的潜在应用。例如,报道了衍生物作为溶液和固态中高发射荧光团的合成和光物理评价。这些研究强调了这些化合物在开发具有特定光学性质的材料用于传感和成像应用中的重要性(Hagimori et al., 2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

2-Fluoro-5-methoxypyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 2-Fluoro-5-methoxypyridine may interact with its targets in a unique manner, potentially leading to different biochemical outcomes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . This suggests that 2-Fluoro-5-methoxypyridine may influence a range of biochemical pathways, potentially leading to diverse downstream effects.

Result of Action

Given the compound’s potential role as an imaging agent , it may be involved in visualizing certain biological processes or structures at the molecular and cellular levels.

属性

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyridine | |

CAS RN |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)